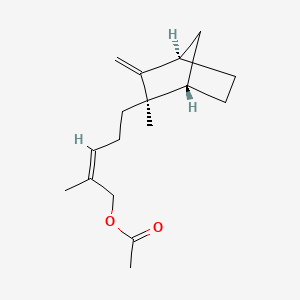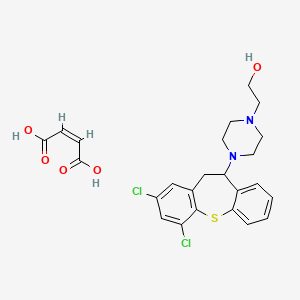
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorinated octylpropyl group attached to a dimethylammonium butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate typically involves a multi-step process. The starting materials include a fluorinated octylpropyl halide and a dimethylamino butanoic acid derivative. The reaction proceeds through nucleophilic substitution, where the halide group is replaced by the dimethylamino group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate involves its interaction with specific molecular targets and pathways. The fluorinated octylpropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The dimethylammonium group can form ionic interactions with negatively charged biomolecules, further influencing cellular processes.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate can be compared with other similar compounds, such as:
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate: Similar structure but with a different chain length, leading to variations in chemical properties and biological activity.
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate: Another analog with a longer chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and fluorination pattern, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
145441-33-4 |
|---|---|
Formule moléculaire |
C17H18F17NO2 |
Poids moléculaire |
591.30 g/mol |
Nom IUPAC |
4-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H18F17NO2/c1-35(2,7-3-5-9(36)37)8-4-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h3-8H2,1-2H3 |
Clé InChI |
LSDGCEUAYZBYAI-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




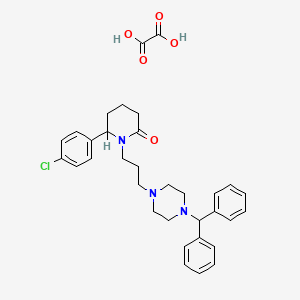

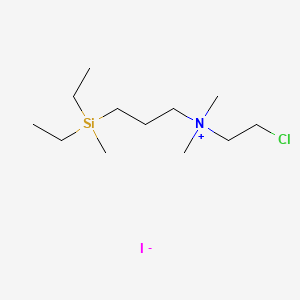
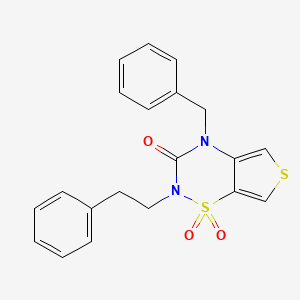
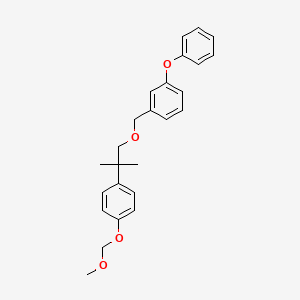
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
